molecular formula C36H42N4O9 B606965 DBCO-PEG4-Maleimide CAS No. 1480516-75-3

DBCO-PEG4-Maleimide

Cat. No. B606965
M. Wt: 674.75
InChI Key: VVFZXPZWVJMYPX-UHFFFAOYSA-N
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Description

DBCO-PEG4-Maleimide is a PEG derivative containing a maleimide group and a DBCO moiety . The hydrophilic PEG spacer arm improves solubility in aqueous buffers . The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds .


Synthesis Analysis

DBCO-PEG4-Maleimide allows for simple combination of a DBCO group and thiol-containing molecules, such as cysteine-containing peptides . The maleimide group reacts with sulfhydryl groups at pH 6.5 – 7.5 to form stable thioether bonds . Its long length enhances accessibility of the azide-reactive DBCO and reactive thiols, which may be buried .


Molecular Structure Analysis

DBCO-PEG4-Maleimide has a chemical formula of C36H42N4O9 and a molecular weight of 674.74 g/mol .


Chemical Reactions Analysis

The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .


Physical And Chemical Properties Analysis

DBCO-PEG4-Maleimide is a PEG linker containing a maleimide group and a DBCO moiety . The hydrophilic PEG spacer arm improves solubility in aqueous buffers .

Scientific Research Applications

  • Protein Labeling & Crosslinking

    • DBCO-PEG4-Maleimide is a sulfhydryl-reactive hetero-bifunctional crosslinker that contains a dibenzylcyclooctyne (DBCO) group for copper-free click chemistry applications . It can be used to label a variety of thiol-containing moieties such as free cystines in proteins, peptides, or other biomolecules .
    • The labeling procedure typically involves two steps. First, a protein or thiol-containing molecule is labeled with a DBCO group and excess crosslinker is removed . Second, an azide-containing moiety is introduced into the same system as the DBCO moiety and labeling occurs under biological conditions without the introduction of any additional reagents such as a copper catalyst .
    • The reaction between a DBCO and azide can be used for a variety of applications including protein-protein, protein-biomolecule, and protein-small molecule conjugations .
  • Antibody-drug Conjugates Synthesis

    • DBCO-PEG4-Maleimide is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
    • In the first step of this procedure, the Maleimide group reacts with a thiol/sulfhydryl group in a protein, (bio)molecule, or surface to form stable thioether bond and a covalently bound DBCO moiety .
    • Once a protein, surface, or (bio)molecule is DBCO labeled it can undergo copper free strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an azide labeled coupling partner .

Safety And Hazards

Engineering controls such as using only in a chemical fume hood are recommended . Personal protective equipment like chemical-resistant gloves and safety goggles should be worn . General hygiene measures include washing thoroughly after handling and washing contaminated clothing before reuse .

Future Directions

DBCO-PEG4-Maleimide can be used to create diverse conjugates by means of the bioorthogonal coupling between an alkyne and azide . The coupling or crosslinking procedure is typically done in two steps. First, a protein- or thiol-containing molecule is labeled with a DBCO group and excess crosslinker is removed. Second, an azide-containing moiety (prepared independently) is introduced into the same system as the DBCO moiety and labeling occurs under biological conditions without the introduction of any additional reagents such as a copper catalyst .

properties

IUPAC Name

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O9/c41-32(14-18-39-34(43)11-12-35(39)44)38-17-20-47-22-24-49-26-25-48-23-21-46-19-15-33(42)37-16-13-36(45)40-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)40/h1-8,11-12H,13-27H2,(H,37,42)(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFZXPZWVJMYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-PEG4-Maleimide

CAS RN

1480516-75-3
Record name Dibenzocyclooctyne-PEG4 maleimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ75Y72NPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
45
Citations
G Walden, X Liao, G Riley, S Donell, MJ Raxworthy… - research-portal.uea.ac.uk
… Step C shows the conjugation of protein to DBCO-peg4-maleimide which attaches to free thiols present within the protein. This reaction product is then used to conjugate to …
Number of citations: 5 research-portal.uea.ac.uk
F Wu, TC Gardinier, MZ Turker, F Chen… - Chemistry of …, 2022 - ACS Publications
… DBCO-PEG4-maleimide, folate-TEG-azide, and cleavable exatecan were obtained from customer synthesis by WuXi AppTec, Tianjin, China. (3-Mercaptopropyl)trimethoxysilane, 2-[…
Number of citations: 7 pubs.acs.org
S Jahanbani, PS Hansen, LK Blum, EE Bastounis… - Clinical …, 2023 - Elsevier
… We then used click-chemistry for labeling anti-BmpA mAb to DBCO-PEG4-Maleimide-CPG oligo. … The DBCO-PEG4-Maleimide-CPG oligo was thereby conjugated to the azide on sugar …
Number of citations: 1 www.sciencedirect.com
C Kizil, A Iltzsche, AK Thomas, P Bhattarai, Y Zhang… - PLoS …, 2015 - journals.plos.org
… We also found that polyR peptide can help carry plasmid DNA several cell diameters into the brain tissue after a series of coupling reactions using DBCO-PEG4-maleimide-based …
Number of citations: 21 journals.plos.org
Z Jing, S Wang, K Xu, Q Tang, W Li, W Zheng… - Advanced …, 2022 - Wiley Online Library
… 257-264 and DBCO-PEG4-maleimide is monitored by HPLC. Red lines indicate different standard cysteine-OVA 257-264 , black lines indicate DBCO-PEG4-maleimide, and blue lines …
Number of citations: 14 onlinelibrary.wiley.com
T Nojima, H Konno, N Kodera, K Seio, H Taguchi… - PloS one, 2012 - journals.plos.org
… cysteine) in the presence or absence of DBCO-PEG4-maleimide and N 3 -ODN. The conjugated product was observed only for His6-sfGPF-Cys+DBCO-PEG4-maleimide+N 3 -ODN. …
Number of citations: 15 journals.plos.org
加藤明文 - 2021 - catalog.lib.kyushu-u.ac.jp
… DBCO-PEG4-maleimide linker in the reaction buffer overnight at 4C. Removal of the free DBCO-PEG4-maleimide … DBCO-PEG4-maleimide–conjugated Fab molecules were conjugated …
Number of citations: 6 catalog.lib.kyushu-u.ac.jp
S Oh, H Yang, HR Oh, MR Seo, CH Lee, YH Kim… - Nuclear Medicine and …, 2022 - Elsevier
… For conjugation with radioisotopes or fluorophore, 2 μL of 20 nmol/μL of DBCO-PEG4-maleimide (dibenzocyclooctyne-PEG4-maleimide, 1 μmol/μL, dissolved in DMSO) was added and …
Number of citations: 4 www.sciencedirect.com
SA Aghayeemeibody - 2021 - search.proquest.com
… DBCO–PEG4–Maleimide linkers were conjugated to RGD and HBP peptide sequences … using a 4:1 molar excess of DBCO–PEG4–Maleimide. The DBCO-RGD conjugates were …
Number of citations: 0 search.proquest.com
K Zagorski, O King, A Hovakimyan, I Petrushina… - International Journal of …, 2023 - mdpi.com
… The product was purified by dialysis to remove the excess TCEP and DBCO-PEG4-Maleimide to prevent their reaction with the azide-labeled peptide. The azide-labeled synthetic …
Number of citations: 0 www.mdpi.com

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